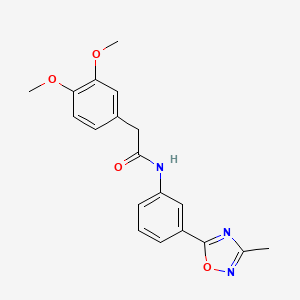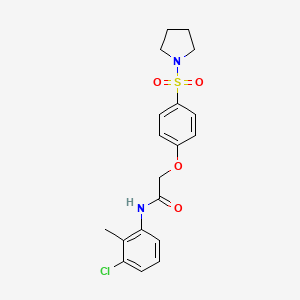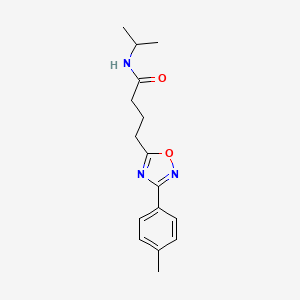
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DMOP-DPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMOP-DPA belongs to the class of compounds known as oxadiazoles, which have been shown to exhibit a wide range of biological activities.
作用機序
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids such as anandamide, which can then bind to cannabinoid receptors in the body and exert their effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, this compound has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to have potential as a treatment for conditions such as epilepsy and neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its potency as a FAAH inhibitor, which allows researchers to study the effects of endocannabinoids on various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of interest is its potential as a treatment for conditions such as epilepsy and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the function of the endocannabinoid system in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks.
合成法
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of particular interest is its potential as a tool for studying the function of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes. This compound has been shown to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, allowing researchers to study their effects on various physiological processes.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-5-4-6-15(11-14)21-18(23)10-13-7-8-16(24-2)17(9-13)25-3/h4-9,11H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABHVYCHSCWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)


![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)


![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)